molecular formula C6H12N2O2 B1382171 2-Amino-2-(oxolan-2-yl)acetamide CAS No. 1566776-34-8

2-Amino-2-(oxolan-2-yl)acetamide

Cat. No.: B1382171
CAS No.: 1566776-34-8
M. Wt: 144.17 g/mol
InChI Key: ALVGELMENIUCSV-UHFFFAOYSA-N
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Description

2-Amino-2-(oxolan-2-yl)acetamide is a polar compound with the chemical formula C6H11NO3This compound is commonly used as a precursor for various organic syntheses and exhibits interesting biological properties that make it beneficial for different scientific experiments.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(oxolan-2-yl)acetamide is known to interact with several enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular function. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, this compound has been observed to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can alter cell function, leading to changes in cell growth, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis and degradation of specific metabolites, thereby influencing the overall metabolic flux within cells. The compound’s interaction with enzymes such as oxidoreductases and transferases is crucial for its involvement in these pathways, affecting the levels of key metabolites and the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound is essential for its biological activity, as it determines the concentration of the compound in various tissues and its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound is present in the right place at the right time to exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-2-yl)acetamide can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxolan-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, ethyl acetate, and thioglycolic acid. Reaction conditions vary depending on the desired product but often involve heating and the use of catalysts .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest due to their biological activities .

Scientific Research Applications

2-Amino-2-(oxolan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: It exhibits interesting biological properties that make it useful in different biological experiments.

    Medicine: It is studied for its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(oxolan-2-yl)acetamide include other cyanoacetamide derivatives and heterocyclic compounds. These compounds share similar structural features and chemical properties .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a tetrahydrofuran ring and an acetamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-amino-2-(oxolan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGELMENIUCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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